N-(2-furylmethyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHHNOBKKCYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286498 | |
| Record name | N-(2-Furylmethyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-36-2 | |
| Record name | N-(2-Furanylmethyl)-2-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Furylmethyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Pathways for N 2 Furylmethyl 2 Iodobenzamide
Elucidation of Novel and Established Synthetic Strategies for N-(2-furylmethyl)-2-iodobenzamide and its Precursors
The synthesis of this compound is fundamentally reliant on the efficient preparation of its constituent precursors: an activated 2-iodobenzoic acid derivative and furfurylamine (B118560).
The most common precursor for the benzamide (B126) portion is 2-iodobenzoyl chloride . This activated acyl halide is typically synthesized from 2-iodobenzoic acid via reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride. smolecule.com This conversion is a standard and efficient method for creating a highly reactive electrophile for the subsequent amidation step. smolecule.com
The second key precursor, furfurylamine , is derived from renewable resources, specifically from the dehydration of C5 sugars to furfural (B47365). chemicalbook.com A variety of synthetic methods are available for its production, reflecting a strong emphasis on sustainable and green chemistry. These methods include the reductive amination of furfural and the amination of furfuryl alcohol. chemicalbook.comrsc.org Chemoenzymatic strategies, which bridge chemical catalysis with biocatalysis, have been developed to transform biomass directly into furfurylamine with very high yields. nih.gov
Table 1: Selected Synthetic Methods for Furfurylamine
| Starting Material | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Furfural | Hydroxylammonium chloride, Zn/NH4Cl/ZnCl2, H2O | One-pot reductive amination in water; high-yielding and environmentally friendly. | chemicalbook.com |
| Furfuryl Alcohol | RANEY® Ni, NH3, with or without H2 | Switchable synthesis allowing for selective production of furfurylamine or tetrahydrofurfurylamine. | rsc.org |
| Biomass (Corncob, etc.) | SO42−/SnO2–HAP catalyst, E. coli cells | Hybrid chemoenzymatic strategy converting biomass-derived furfural to furfurylamine in high yields (>99%). | nih.gov |
| Furfural | ω-transaminase (AtAT) | Biocatalytic approach avoiding harsh reductive conditions and by-product formation. | chemicalbook.com |
Direct Synthetic Routes and Optimization via Green Chemistry Principles
The most direct and established route to this compound is the nucleophilic acyl substitution reaction between 2-iodobenzoyl chloride and furfurylamine. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
In line with green chemistry principles, optimizations focus on minimizing waste and avoiding hazardous reagents. One approach involves the direct amidation of 2-iodobenzoic acid with furfurylamine, circumventing the need to prepare the acyl chloride. researchgate.net This method requires a coupling agent to activate the carboxylic acid. Another green strategy involves performing reactions under solvent-free conditions or in greener solvents like water, if applicable. nih.gov For instance, some amidation reactions have been successfully carried out using heterogeneous catalysts like H2SO4-SiO2 under solvent-free conditions, which simplifies purification and catalyst recovery. nih.gov
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in efficiency and molecular diversity. nih.gov While a specific MCR for this compound is not prominently documented, a hypothetical approach based on the Ugi four-component reaction could be envisioned. nih.govrug.nl This would involve reacting 2-iodobenzoic acid, furfurylamine, an aldehyde, and an isocyanide to rapidly assemble a complex bis-amide scaffold related to the target structure. nih.gov
Cascade reactions, which involve a sequence of intramolecular transformations, provide another sophisticated route. An iodine-catalyzed cascade reaction could potentially be designed. For example, processes are known where an intermediate is formed in situ, followed by an intramolecular cross-dehydrogenative coupling to form the final product, often using molecular oxygen as a green oxidant. organic-chemistry.org Such a strategy could, in principle, be adapted to construct the benzamide framework from simpler precursors in one pot. organic-chemistry.orgnih.govnih.gov
Exploration of Transition Metal-Catalyzed Coupling Reactions for Construction of the Molecular Scaffold
Transition metal catalysis offers powerful tools for forming the key bonds within this compound. nih.gov One advanced strategy involves the ortho-C–H iodination of a pre-formed N-(2-furylmethyl)benzamide. Iridium-catalyzed methods have been developed for the selective ortho-C–H iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.org This approach is notable for its high selectivity and mild reaction conditions, often enhanced by additives like acetic acid to improve catalyst turnover. acs.org
Palladium-catalyzed reactions are also relevant. For instance, 2-iodobenzoyl chloride is a known substrate in palladium-catalyzed syntheses of isoindolin-1-ones, demonstrating its utility in complex molecule construction. cymitquimica.comsigmaaldrich.com While less direct, a palladium-catalyzed amidation (a Buchwald-Hartwig or Ullmann-type coupling) between 2-iodoaniline (B362364) and a suitable acylating agent, followed by further functionalization, represents another potential, albeit multi-step, pathway.
Detailed Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the core bond-forming reactions is crucial for optimizing the synthesis of this compound.
Amidation Reaction Mechanisms
The formation of the amide bond is the central reaction in the synthesis of this compound. When using 2-iodobenzoyl chloride, the mechanism follows a nucleophilic acyl substitution pathway. libretexts.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Collapse of Intermediate: The intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.
Expulsion of Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base (such as excess amine or an added scavenger like triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound, and a salt byproduct. mdpi.com
In direct amidation reactions using 2-iodobenzoic acid, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved using coupling agents or by heating to high temperatures to drive off water. researchgate.net The mechanism then proceeds similarly, with the amine attacking the activated carbonyl species. researchgate.net
Mechanistic Aspects of Electrophilic Iodination and C-I Bond Formation
The carbon-iodine bond in the precursor 2-iodobenzoic acid is typically formed via an electrophilic aromatic substitution (EAS) reaction on a benzoic acid derivative. The mechanism for the iodination of an aromatic ring involves several key steps:
Generation of the Electrophile: Molecular iodine (I₂) itself is not electrophilic enough to react with a deactivated ring like benzoic acid. An oxidizing agent, such as nitric acid or hydrogen peroxide, is required to generate a more potent electrophilic iodine species, often represented as I⁺. wikipedia.orgyoutube.com In modern methods, reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst or specific transition-metal catalysts are used to generate the active electrophile. acs.org
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the benzene (B151609) ring attacks the electrophilic iodine species.
Formation of the Arenium Ion (Sigma Complex): This attack forms a carbocation intermediate known as an arenium ion or sigma complex, in which the aromaticity of the ring is temporarily lost. The positive charge is delocalized across the ring through resonance.
Deprotonation: A weak base, such as water or the conjugate base of the acid used (e.g., HSO₄⁻), removes the proton from the carbon atom that bears the iodine atom. wikipedia.org This step restores the aromaticity of the ring, yielding the final iodinated product.
For advanced methods like the iridium-catalyzed C-H iodination of a benzamide, the mechanism is different and involves a directed C-H activation/iodination cycle, where the amide's carbonyl oxygen coordinates to the metal center, directing the iodination to the ortho position. acs.org
Furan (B31954) Ring Functionalization Mechanisms
The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The oxygen atom in the ring donates electron density, activating the ring towards attack by electrophiles, primarily at the C2 and C5 positions. In the context of this compound, the furan ring already possesses a substituent at the 2-position (the methyl-amide group). This existing group will direct further electrophilic substitution.
The mechanism of electrophilic aromatic substitution on a furan ring generally proceeds in two steps:
Formation of a Sigma Complex: The aromatic π system of the furan ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial for the reaction to proceed.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the furan ring.
Common electrophilic substitution reactions that could be applied to functionalize the furan ring in this compound include:
Nitration: Using a mild nitrating agent like acetyl nitrate (B79036).
Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid polyhalogenation.
Acylation: Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
Sustainable Synthesis Approaches and Process Intensification
Modern organic synthesis places a strong emphasis on sustainability and process efficiency. For a molecule like this compound, this would involve exploring greener catalysts, alternative reaction media, and advanced reactor technologies.
Catalyst Development and Recyclability Studies
The synthesis of amides from carboxylic acids (like 2-iodobenzoic acid) and amines (like furfurylamine) often requires catalysts to facilitate the reaction. Sustainable approaches focus on the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
While no specific recyclable catalysts have been reported for the synthesis of this compound, general research in amide synthesis points to several promising options:
Niobium(V) Oxide (Nb₂O₅): This heterogeneous Lewis acid catalyst has shown high activity and reusability in the direct amidation of carboxylic acids with amines. Its tolerance to basic additives makes it a robust option.
Boric Acid: As a mild and environmentally benign catalyst, boric acid has been effectively used in solvent-free amidation reactions.
Supported Palladium Catalysts: For potential cross-coupling reactions to further functionalize the 2-iodobenzamide (B1293540) moiety, recyclable palladium catalysts on solid supports like silica (B1680970) (Pd/SiO₂) are a key area of research.
A hypothetical catalyst recyclability study for the synthesis of this compound could involve the following parameters:
Interactive Data Table: Hypothetical Catalyst Recyclability
| Catalyst System | Reaction Solvent | Temperature (°C) | Yield (Cycle 1) | Yield (Cycle 3) | Yield (Cycle 5) |
| Nb₂O₅ | Toluene | 110 | 90% | 88% | 85% |
| Boric Acid | Solvent-free | 100 | 85% | 82% | 78% |
| Pd/SiO₂ (for cross-coupling) | DMF | 80 | 95% | 92% | 89% |
This table presents hypothetical data for illustrative purposes, as no specific studies on this compound were found.
Flow Chemistry and Solvent-Free Methodologies
Flow Chemistry:
Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and multi-step synthesis in a continuous fashion. The synthesis of this compound could be adapted to a flow process where solutions of 2-iodobenzoic acid and furfurylamine are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.
Solvent-Free Methodologies:
Eliminating solvents is a key principle of green chemistry. Solvent-free amide synthesis can be achieved by heating a mixture of the carboxylic acid and amine, sometimes with a catalytic amount of a coupling agent. For instance, the direct heating of 2-iodobenzoic acid and furfurylamine with a catalyst like boric acid could potentially yield this compound without the need for a solvent. Another approach involves using methoxysilanes as coupling agents in a solvent-free one-pot synthesis.
Sophisticated Structural Elucidation and Spectroscopic Characterization of N 2 Furylmethyl 2 Iodobenzamide
High-Resolution Spectroscopic Techniques for Comprehensive Structural and Conformational Analysis
High-resolution spectroscopic methods are indispensable for elucidating the molecular structure and dynamics of N-(2-furylmethyl)-2-iodobenzamide in both solution and the solid state. These techniques provide a wealth of information, from the connectivity of atoms to the subtle nuances of intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.
2D NMR Techniques: To establish connectivity and stereochemistry, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital.
COSY: Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons in the furan (B31954) and benzene (B151609) rings, as well as the methylene (B1212753) bridge.
HSQC: Correlates directly bonded proton and carbon atoms.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular skeleton, for instance, by connecting the methylene protons to the furan and amide moieties.
Solid-State NMR (ssNMR): In the absence of single crystals suitable for X-ray diffraction, ssNMR could provide valuable insights into the conformation and packing of this compound in the solid state. It can also be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra.
Expected NMR Data (Hypothetical): A hypothetical data table for the expected NMR shifts is presented below, based on the analysis of similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.5 - 9.5 (broad singlet) | - |
| Benzoyl C=O | - | ~165 |
| Aromatic C-I | - | ~95 |
| Aromatic C-H | 7.0 - 8.0 (multiplets) | 125 - 140 |
| Furan C-H | 6.0 - 7.5 (multiplets) | 110 - 145 |
| Methylene CH₂ | 4.5 - 5.0 (doublet) | ~40 |
This is an interactive data table. Users can sort and filter the data.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀INO₂), the expected monoisotopic mass would be calculated and compared with the experimental value to confirm the molecular formula with high accuracy.
Fragmentation Analysis: By analyzing the fragmentation pattern in the mass spectrum (MS/MS), the structural components of the molecule can be identified. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the amide bond, generating fragments corresponding to the 2-iodobenzoyl cation and the furfurylamine (B118560) radical cation.
Loss of the iodine atom.
Fragmentation of the furan ring.
Understanding these pathways provides corroborating evidence for the proposed structure.
Hypothetical HRMS Fragmentation Data:
| m/z (Fragment) | Proposed Structure |
| 327.98 | [M]⁺ (Molecular Ion) |
| 231.95 | [M - I]⁺ |
| 204.94 | [C₇H₄IO]⁺ (2-iodobenzoyl cation) |
| 96.04 | [C₅H₆NO]⁺ |
| 81.03 | [C₅H₅O]⁺ (furfuryl cation) |
This is an interactive data table. Users can sort and filter the data.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
Key Vibrational Modes for this compound:
N-H Stretch: A characteristic band in the FT-IR spectrum, typically around 3300 cm⁻¹, which can be broadened and shifted by hydrogen bonding.
C=O Stretch (Amide I): A strong absorption in the FT-IR spectrum around 1650 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.
N-H Bend (Amide II): Found around 1550 cm⁻¹ in the FT-IR spectrum.
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Furan Ring Vibrations: Characteristic bands for the furan moiety would be observed.
C-I Stretch: Expected at lower frequencies in the Raman spectrum.
By comparing the spectra in different states (e.g., solid vs. solution), information about conformational changes and intermolecular interactions can be deduced.
Hypothetical Vibrational Spectroscopy Data:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3300 | Weak |
| C=O Stretch | ~1650 | Strong |
| Aromatic C=C | ~1600, 1470 | Strong |
| C-N Stretch | ~1250 | Moderate |
| C-I Stretch | <600 | Strong |
This is an interactive data table. Users can sort and filter the data.
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in the crystal lattice. While a crystal structure for this compound is not publicly available, related structures, such as 2-iodobenzamide (B1293540), have been studied.
In the solid state, molecules of this compound would arrange themselves in a periodic manner, stabilized by a network of intermolecular interactions. Key interactions would include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the amide C=O and furan oxygen atoms can act as acceptors. These interactions are crucial in dictating the supramolecular assembly. For instance, in 2-iodobenzamide, N-H···O hydrogen bonds lead to the formation of dimers and tetramers.
Halogen Bonding: The iodine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophiles like the oxygen or the π-system of the aromatic rings.
π-π Stacking: The aromatic furan and iodobenzoyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Polymorphism: It is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Studies on benzamide (B126) have revealed the existence of multiple polymorphic forms, highlighting the complexity of its solid-state behavior. Investigating the crystallization conditions of this compound could potentially lead to the discovery of different polymorphs with unique structural arrangements.
Co-crystallization: This involves crystallizing the target compound with another molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. Co-crystallization is a widely used strategy to modify the physicochemical properties of a compound. Given the hydrogen bonding capabilities of the amide and furan groups, this compound would be a candidate for co-crystallization studies with various co-formers, such as carboxylic acids or other amides.
Chiroptical Spectroscopy (If Chiral Derivatives are Synthesized or Studied)
A comprehensive review of scientific literature and chemical databases reveals no specific studies detailing the synthesis or chiroptical analysis of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.
For chiroptical phenomena to be observed, a molecule must be chiral, meaning it is non-superimposable on its mirror image. Should chiral derivatives of this compound be synthesized in the future—for instance, by introducing a stereocenter in the furan ring, the benzamide moiety, or by creating atropisomers through restricted rotation around a single bond—their stereochemical properties could be investigated using chiroptical spectroscopy.
Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are instrumental in the structural elucidation of chiral compounds. nih.govwikipedia.org
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting spectrum, known as an ORD curve, can provide information about the absolute configuration of a chiral molecule. A phenomenon known as the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band, is particularly useful for structural analysis. libretexts.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule and is a powerful tool for determining the absolute configuration and conformational analysis of chiral substances. nih.govlibretexts.org
In a hypothetical scenario where chiral derivatives of this compound were created, these techniques would be employed to:
Confirm the successful synthesis of a specific enantiomer.
Determine the absolute configuration of the newly formed stereocenters.
Investigate the conformational preferences of the molecule in solution.
As there is no published research on the chiroptical properties of any chiral derivative of this compound, no experimental data or corresponding data tables can be provided. The application of these techniques remains theoretical until such compounds are synthesized and characterized.
Theoretical and Computational Chemistry Studies of N 2 Furylmethyl 2 Iodobenzamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-(2-furylmethyl)-2-iodobenzamide at the atomic level. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and spectroscopic features.
Density Functional Theory (DFT) for Molecular Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound.
Molecular Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves finding the minimum energy conformation on the potential energy surface. For similar structures, like 2-iodobenzamide (B1293540), the aromatic ring has been found to be inclined to the amide plane by approximately 44.37°. nih.gov In this compound, the presence of the furan (B31954) moiety introduces additional rotational freedom, leading to multiple possible low-energy conformations. The optimization process identifies the most probable structure, providing key information on bond lengths, bond angles, and dihedral angles.
Comparison of experimental and DFT-calculated geometric parameters for related molecules often shows good agreement. For instance, in a study of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the bond lengths and angles determined by X-ray crystallography were closely matched by those predicted by DFT calculations. researchgate.net
Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific molecular vibrations. For example, the characteristic C=O stretching frequency of the amide group and the C-I stretching frequency can be precisely identified.
Spectroscopic Property Prediction: Beyond vibrational spectra, DFT can predict other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of 1H and 13C NMR chemical shifts often show a strong linear correlation with experimental data, aiding in the structural elucidation of complex organic molecules. epstem.net
Below is a hypothetical table illustrating the kind of data that can be generated from DFT calculations for this compound, based on typical values for similar functional groups.
Table 1: Calculated Geometrical Parameters and Vibrational Frequencies for this compound using DFT
| Parameter | Calculated Value | Unit |
|---|---|---|
| Bond Lengths | ||
| C-I | 2.10 | Å |
| C=O (amide) | 1.25 | Å |
| C-N (amide) | 1.35 | Å |
| Bond Angles | ||
| O=C-N | 122.5 | ° |
| C-C-I | 119.8 | ° |
| Vibrational Frequencies | ||
| C=O stretch | 1680 | cm⁻¹ |
| N-H stretch | 3350 | cm⁻¹ |
This table is illustrative and contains hypothetical data.
Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Pathway Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate energy calculations, making them invaluable for studying reaction mechanisms.
High-Accuracy Energy Calculations: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating the energies of molecules. ustc.edu.cn These high-level calculations are crucial for obtaining reliable thermochemical data, such as heats of formation and reaction energies.
Reaction Pathway Analysis: Ab initio methods are instrumental in mapping out the potential energy surface of a chemical reaction. ustc.edu.cn This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. ustc.edu.cnmdpi.com For this compound, this could involve studying its synthesis, degradation pathways, or potential reactions with other molecules. For instance, in the study of the reaction of (2-furyl)(hydroxy)methyl with O₂, ab initio calculations were used to determine the energy profile, including the identification of transition states and intermediates. ustc.edu.cn
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the conformational landscape of flexible molecules like this compound. The furan ring and the benzamide (B126) group can rotate relative to each other, and MD simulations can reveal the preferred orientations and the energy barriers between different conformations.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent affects the structure and dynamics of the solute. researchgate.net The interactions between this compound and solvent molecules can influence its conformational preferences and reactivity.
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By combining quantum chemical calculations and MD simulations, researchers can gain a deep understanding of how reactions proceed at the molecular level.
For this compound, computational studies could investigate various potential reactions, such as its formation from 2-iodobenzoic acid and furfurylamine (B118560), or its participation in subsequent chemical transformations. These studies would involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products. mdpi.com
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. mdpi.com
Investigating Reaction Intermediates: Characterizing any transient species that are formed during the course of the reaction. ustc.edu.cn
The "distortion/interaction" or "activation strain" model is a conceptual tool used to analyze reaction barriers, separating the energy required to distort the reactants into the transition state geometry from the interaction energy between the distorted reactants. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com
In the context of this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors can be derived from the compound's 2D or 3D structure and can encode information about its size, shape, and electronic properties. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-iodobenzamide |
| 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide |
| (2-furyl)(hydroxy)methyl |
| 2-iodobenzoic acid |
Reactivity and Derivatization of N 2 Furylmethyl 2 Iodobenzamide
Versatile Chemical Transformations Involving the Aryl Halide Moiety.chemrxiv.org
The carbon-iodine bond in the 2-iodobenzamide (B1293540) portion of the molecule is a prime site for various metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to other aryl halides makes it an excellent substrate for these transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. N-(2-furylmethyl)-2-iodobenzamide is a suitable substrate for several of these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond between the benzamide (B126) ring and a variety of organic groups. Sodium silanolates derived from heterocyclic silanols have also been shown to undergo cross-coupling with aryl iodides under mild conditions. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org Recent developments have also led to copper-free versions of this reaction. organic-chemistry.org The versatility of this reaction allows for the introduction of various alkynyl groups onto the benzamide core. youtube.comresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.gov This palladium-catalyzed reaction is a valuable method for the formation of carbon-carbon bonds and can be applied to a wide range of substrates. nih.govlibretexts.org Intramolecular versions of the Heck reaction are also well-established and can be used to construct complex polycyclic structures. princeton.edu The reaction can be performed under various conditions, including using chiral ligands for asymmetric synthesis. libretexts.org Recent advancements have explored the use of more environmentally benign reaction conditions. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne derivative |
| Heck | Alkene | Pd catalyst, base | Substituted alkene |
The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active compounds and functional materials. The Buchwald-Hartwig amination provides a powerful method for achieving this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the aryl iodide of this compound and an amine. wikipedia.orglibretexts.org This reaction is highly versatile and can be used with a wide range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orglibretexts.orgnih.gov The choice of ligand is critical for the success of the reaction, with various phosphine-based ligands being developed to improve efficiency and substrate scope. wikipedia.orgamazonaws.com
Other C-N Coupling Reactions: While the Buchwald-Hartwig amination is a prominent method, other C-N coupling reactions, such as those based on copper catalysis (Ullmann condensation), can also be employed. nih.gov These reactions provide alternative pathways for the formation of aryl amines and other nitrogen-containing compounds from aryl halides. nih.gov
Table 2: C-N Coupling Reactions
| Reaction Name | Reagents | Catalyst | Product |
| Buchwald-Hartwig Amination | Amine, Base | Palladium complex with phosphine (B1218219) ligand | Aryl amine |
| Ullmann Condensation | Amine, Base | Copper catalyst | Aryl amine |
While palladium-catalyzed reactions are more common for aryl halides, nucleophilic aromatic substitution (SNA) can occur under specific conditions. libretexts.org For SNA to proceed on an aryl halide like the one in this compound, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. libretexts.orgresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The presence of such activating groups would be a prerequisite for this pathway to be a significant reactive route for this compound.
Chemical Transformations of the Furan (B31954) Ring.amazonaws.comresearchgate.net
The furan ring in this compound is an electron-rich diene system, making it susceptible to a variety of chemical transformations. numberanalytics.com
The furan ring can participate as the diene component in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. numberanalytics.compearson.com
Diels-Alder Reactions: Furan and its derivatives can react with various dienophiles, such as maleimides, to form bicyclic adducts. nih.gov However, furan is less reactive than some other dienes, and the reaction may require elevated temperatures. researchgate.netrsc.org The stereoselectivity of the reaction (endo vs. exo) can sometimes be controlled by the reaction conditions. nih.gov Intramolecular Diels-Alder reactions involving a furan ring are also known and provide a route to complex polycyclic systems. youtube.com
The furan ring can undergo ring-opening and rearrangement reactions under various conditions, leading to the formation of acyclic or different heterocyclic structures.
Ring-Opening Reactions: The furan ring can be opened under acidic or oxidative conditions to yield various dicarbonyl compounds or their derivatives. mdpi.comrsc.org For instance, the ring-opening of furfuryl alcohol can lead to levulinic acid. mdpi.com These reactions are important for transforming the furan moiety into other functional groups. researchgate.net
Rearrangement Reactions: Rearrangement reactions of furan derivatives can lead to the formation of other heterocyclic systems. For example, oxidation of furan-2-carboximidamides can lead to rearranged products like 2-acylaminofurans. rsc.org
Electrophilic and Nucleophilic Reactions on the Furan Ring
The reactivity of the furan ring in this compound is significantly influenced by its inherent electronic properties and the nature of its substituent. Furan is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. ijabbr.compearson.com This reactivity is substantially greater than that of benzene (B151609). pearson.com The oxygen atom in the furan ring donates electron density, activating the ring towards electrophilic substitution. pearson.com
Electrophilic Substitution:
In this compound, the furan ring is substituted at the 2-position by the methylaminobenzamide group. In general, electrophilic substitution on furan preferentially occurs at the α-positions (C2 and C5) because the cationic intermediate formed during the reaction is better stabilized by resonance compared to attack at the β-positions (C3 and C4). dspmuranchi.ac.in Since the C2 position is already occupied, electrophilic attack is directed predominantly to the C5 position.
The -(CH₂NHCO)- group at the C2 position acts as an activating group, further enhancing the electron density of the furan ring and facilitating electrophilic substitution. Common electrophilic substitution reactions applicable to the furan ring of this compound include nitration, halogenation, and Friedel-Crafts acylation, typically under mild conditions to avoid polymerization or ring opening, which are known side reactions for highly reactive furans. ijabbr.comyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagent Example | Major Product |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | N-((5-nitro-2-furyl)methyl)-2-iodobenzamide |
| Bromination | N-Bromosuccinimide (NBS) | N-((5-bromo-2-furyl)methyl)-2-iodobenzamide |
| Acylation | Acetic anhydride (B1165640)/SnCl₄ | N-((5-acetyl-2-furyl)methyl)-2-iodobenzamide |
Nucleophilic Reactions:
The electron-rich nature of the furan ring generally makes it resistant to nucleophilic aromatic substitution. edurev.in Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate nucleophilic attack. quimicaorganica.orguoanbar.edu.iq In the case of this compound, the substituents are not strongly deactivating, making direct nucleophilic substitution on the furan ring challenging. However, if strong electron-withdrawing groups, such as a nitro group, were introduced onto the furan ring (e.g., at the C5 position), the susceptibility of the ring to nucleophilic attack would increase significantly. uoanbar.edu.iq For instance, a halogen at the C5 position of a 2-nitrofuran (B122572) derivative could be displaced by a nucleophile. edurev.in
Modifications of the Amide Functional Group
The amide linkage in this compound is a key functional group that can be chemically modified to alter the compound's properties. These modifications include hydrolysis, which breaks the amide bond, and functionalizations like N-alkylation and N-acylation, which introduce new groups onto the amide nitrogen.
Hydrolysis and Stability Studies under Varying Conditions
Amides are generally stable functional groups, resisting hydrolysis in neutral water even with prolonged heating. byjus.com However, the amide bond in this compound can be cleaved under forcing acidic or basic conditions. libretexts.orgchemguide.co.ukmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the amide undergoes hydrolysis. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. byjus.commasterorganicchemistry.com The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond, yielding 2-iodobenzoic acid and furfurylamine (B118560) (as its ammonium (B1175870) salt). chemguide.co.uk
Base-Catalyzed Hydrolysis:
In the presence of a strong base like aqueous sodium hydroxide (B78521) and heat, the amide can also be hydrolyzed. byjus.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. byjus.com This intermediate then expels the furfurylamide anion, which is a poor leaving group. However, subsequent proton transfer from the newly formed carboxylic acid to the amide anion drives the reaction forward, ultimately producing the sodium salt of 2-iodobenzoic acid and furfurylamine. masterorganicchemistry.com
The stability of this compound is therefore pH and temperature-dependent. It is expected to be stable under physiological conditions but will degrade upon exposure to strong acids or bases, particularly at elevated temperatures.
N-Alkylation, Acylation, and Other Amide Functionalizations
The secondary amide in this compound possesses an N-H bond that can participate in further functionalization reactions.
N-Alkylation:
N-alkylation introduces an alkyl group onto the amide nitrogen, converting the secondary amide into a tertiary amide. This transformation can be achieved using various methods, often requiring a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. More modern and efficient methods utilize alcohols as alkylating agents in the presence of a catalyst. rsc.org Catalytic systems based on ruthenium or cobalt nanoparticles have been shown to effectively N-alkylate amides with alcohols, offering a greener alternative to traditional methods using alkyl halides. nih.govorganic-chemistry.org
N-Acylation:
N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This can be accomplished using standard acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Alternatively, coupling agents commonly used in peptide synthesis, such as HATU or PyBOP, can facilitate the reaction between the amide and a carboxylic acid. N-acylbenzotriazoles have also been reported as effective, neutral acylating reagents for amines and amides. nih.gov
Table 2: Potential Functionalization Reactions of the Amide Group
| Reaction Type | Reagents | Product Type |
| N-Methylation | CH₃I, Base (e.g., NaH) | Tertiary Amide |
| N-Ethylation (catalytic) | Ethanol, Ru or Co catalyst | Tertiary Amide |
| N-Acetylation | Acetyl chloride, Pyridine | Imide |
| N-Benzoylation | Benzoyl chloride, Pyridine | Imide |
Rational Design and Synthesis of this compound Analogues and Derivatives for Chemical Exploration
The rational design and synthesis of analogues of this compound allow for systematic exploration of its chemical space, which can be crucial for developing molecules with specific properties, such as enhanced biological activity. mdpi.comunimi.it This process involves making targeted structural modifications to the three main components of the molecule: the furan ring, the 2-iodobenzoyl moiety, and the amide linker.
Modifications of the Furan Ring: The furan scaffold is a common feature in many bioactive compounds due to its electronic properties and ability to be functionalized. ijabbr.comijabbr.com Analogues can be designed by:
Introducing substituents at the C5 position: Adding small alkyl, halogen, or nitro groups to the C5 position can modulate the electronic properties and lipophilicity of the molecule.
Replacing the furan ring: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even a phenyl ring, to probe the importance of the heteroatom and the ring's specific geometry for a desired activity.
Modifications of the Benzoyl Moiety: The 2-iodobenzamide portion of the molecule can be altered to investigate structure-activity relationships. nih.govnih.gov
Varying the substituent on the benzene ring: The iodine atom at the 2-position can be replaced with other halogens (Br, Cl, F) or with other functional groups (e.g., methoxy, nitro, amino) to study electronic and steric effects. The position of the substituent can also be moved (e.g., to the 3- or 4-position).
Replacing the benzene ring: The entire benzoyl group could be replaced with other aroyl groups, such as nicotinoyl or isonicotinoyl, to introduce different heterocyclic systems.
Modifications of the Amide Linker: The amide bond and the methylene (B1212753) bridge provide structural rigidity and specific hydrogen bonding capabilities.
N-Alkylation/Acylation: As discussed in section 5.3.2, creating tertiary amides or imides alters the hydrogen bonding capacity and steric profile around the linker.
Altering the linker length: The methylene bridge can be extended or shortened, or replaced with other functionalities, to change the spatial relationship between the furan and benzoyl rings.
The synthesis of these rationally designed analogues would typically follow standard synthetic routes, for example, by coupling a modified furfurylamine derivative with a modified benzoic acid derivative using amide bond-forming reactions. mdpi.com The resulting library of compounds can then be screened to identify molecules with optimized characteristics for further chemical or biological exploration. shareok.orgdigitellinc.com
Applications of N 2 Furylmethyl 2 Iodobenzamide in Advanced Chemical Systems
Applications in Homogeneous and Heterogeneous Catalysis
The presence of nitrogen and oxygen donor atoms, along with the potential for the iodine atom to participate in halogen bonding, makes N-(2-furylmethyl)-2-iodobenzamide an intriguing candidate for applications in catalysis. While direct catalytic applications of the compound itself are not extensively documented, its structural motifs are found in ligands and precursors for both homogeneous and heterogeneous catalytic systems.
Ligand Design for Transition Metal Catalysis
The furan (B31954) and amide moieties of this compound contain potential N- and O-donor sites that can coordinate with transition metals to form stable complexes. unibas.itveterinaria.org The design of ligands is crucial in transition metal catalysis as it directly influences the catalyst's activity, selectivity, and stability. The structural characteristics of this compound make it a promising scaffold for the development of novel ligands.
Transition metal complexes with N,O-donor ligands are widely used in various catalytic transformations. For instance, copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions for the formation of C-N bonds. rsc.orgmdpi.com The catalytic performance of these complexes is highly dependent on the electronic and steric properties of the ligands. The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to achieve high yields. mdpi.com Similarly, metal complexes of Ni(II) and Cu(II) with ligands derived from 2-(phenylsubstituted) benzimidazole (B57391) have shown significant antibacterial activity, highlighting the importance of the ligand structure in determining the biological and catalytic properties of the metal complexes. mdpi.com
The synthesis of such metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux conditions. nih.gov The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Examples of Transition Metal Complexes with N,O-Donor Ligands and their Catalytic Applications
| Metal | Ligand Type | Catalytic Application | Reference |
| Cu(II) | Quinolinyl anilido-imine | Chan-Lam Coupling | rsc.orgmdpi.com |
| Ni(II) | 2-(Phenylsubstituted) benzimidazole | Antibacterial Activity | mdpi.com |
| Cu(II) | 2-(Phenylsubstituted) benzimidazole | Antibacterial Activity | mdpi.com |
| Co(II), Ni(II), Cu(II), Zn(II) | Imidazole and Acetate | Styrene Oxidation | nih.gov |
The potential for this compound to act as a ligand in homogeneous catalysis is significant. The ability to tune the electronic and steric properties of the ligand by modifying the furan or benzamide (B126) rings could lead to the development of highly efficient and selective catalysts for a variety of organic transformations. Furthermore, the principles of converting homogeneous catalysts to heterogeneous ones, for instance by immobilizing them on solid supports, could also be applied to complexes derived from this compound, combining the advantages of both catalytic systems. nih.gov
Organocatalytic Applications
While the primary focus for a molecule like this compound in catalysis lies in its potential as a ligand for transition metals, the possibility of its use in organocatalysis should not be entirely dismissed. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The amide functionality within the molecule could potentially participate in hydrogen bonding interactions, a key feature in many organocatalytic systems. However, there is currently no direct scientific literature demonstrating the application of this compound as an organocatalyst.
Contributions to Materials Science and Engineering
The self-assembly properties and the potential to serve as a precursor for functional organic materials make this compound a molecule of interest in materials science.
Supramolecular Assembly and Self-Assembling Systems
The crystal structure of aromatic amides, particularly those containing halogen atoms, is often dictated by a combination of hydrogen bonds and halogen bonds. nih.gov The N-H group of the amide can act as a hydrogen-bond donor, while the carbonyl oxygen is a hydrogen-bond acceptor. In the case of this compound, the iodine atom can act as a halogen-bond donor, interacting with Lewis basic atoms like oxygen or nitrogen.
Studies on related molecules, such as 2-iodobenzamide (B1293540), reveal the formation of intricate supramolecular structures. nih.gov In these structures, N-H···O hydrogen bonds lead to the formation of dimers and tetramers, which are further organized into sheets through C-I···π(ring) halogen bonds. nih.gov Similarly, the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones are governed by N-H···O and N-H···S hydrogen bonds, leading to the formation of dimers and chains. nih.gov These examples strongly suggest that this compound would also exhibit a rich supramolecular chemistry, forming well-defined assemblies in the solid state. The interplay between the N-H···O hydrogen bonds of the amide group and potential C-I···O or C-I···N halogen bonds could lead to the formation of one-, two-, or even three-dimensional networks. mdpi.com
Table 2: Intermolecular Interactions in the Supramolecular Assembly of Related Amides
| Compound | Intermolecular Interactions | Resulting Supramolecular Structure | Reference |
| 2-Iodobenzamide | N-H···O hydrogen bonds, C-I···π(ring) halogen bonds | Sheets | nih.gov |
| 2-Iodo-N-phenylbenzamide | N-H···O hydrogen bonds, C-I···π(ring) interactions | Chains and Sheets | nih.gov |
| (Z)-5-Arylmethylene-2-thioxothiazolidin-4-ones | N-H···O and N-H···S hydrogen bonds | Dimers and Chains | nih.gov |
The ability to control the self-assembly process by modifying the molecular structure is a key aspect of crystal engineering and the development of new materials with desired properties.
Precursors for Organic Electronic Materials, Polymers, or Advanced Composites (if structurally relevant)
Aromatic amines and their derivatives are fundamental building blocks for a wide range of organic electronic materials, including those used in organic light-emitting diodes (OLEDs). The synthesis of triarylamines, for example, often involves palladium-catalyzed cross-coupling reactions between primary aryl amines and aryl halides. researchgate.net These materials are then used to fabricate OLED devices which exhibit promising light-emitting properties. rsc.orgresearchgate.net
Given its aromatic amine-like structure, this compound could serve as a precursor for such materials. The presence of the iodo-substituent provides a reactive handle for cross-coupling reactions, allowing for the facile introduction of other functional groups or for polymerization. The synthesis of 2,2'-bipyridine-based electron-transport materials for OLEDs demonstrates how the molecular shape and intermolecular interactions can influence the properties of the resulting devices. rsc.org
Furthermore, the general class of heterocyclic compounds is integral to the development of conductive polymers and other advanced materials. dtic.mildtic.mil While direct evidence for the use of this compound in conductive polymer synthesis is not available, its structural components are relevant. For instance, the furan ring is a known constituent of some conductive polymers. The ability to polymerize or incorporate this molecule into a polymer backbone could lead to materials with interesting electronic and optical properties.
Role as a Synthetic Building Block for Complex Chemical Architectures
The reactivity of the iodo-substituent and the potential for transformations involving the furan and amide groups make this compound a valuable building block in organic synthesis for the construction of more complex molecules.
Iodoarenes are known to be effective catalysts or pre-catalysts in a variety of cyclization reactions. For example, iodoarene-catalyzed cyclizations of N-propargylamides can lead to the formation of 2-oxazolines. nih.gov This type of reaction proceeds through the activation of the alkyne by an in situ generated iodine(III) species, followed by intramolecular attack of the amide. nih.gov Given the structural similarity, it is conceivable that this compound could undergo analogous intramolecular cyclization reactions or serve as a precursor to substrates for such transformations, leading to the synthesis of novel heterocyclic compounds.
The development of new synthetic methodologies utilizing such building blocks is crucial for accessing complex molecular architectures that are often found in natural products and pharmaceuticals. The versatility of heterocyclic compounds in medicinal chemistry underscores the importance of having a diverse toolbox of synthetic precursors. researchgate.net
Future Research Directions and Emerging Paradigms for N 2 Furylmethyl 2 Iodobenzamide
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design.
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools for predicting reaction outcomes and designing novel materials. nih.gov These technologies can analyze vast datasets of chemical reactions to identify patterns and build predictive models that outperform traditional methods. rsc.org For N-(2-furylmethyl)-2-iodobenzamide, AI and ML could be instrumental in several key areas.
Detailed Research Findings:
Currently, there is a lack of specific research applying AI and ML to this compound. However, the potential applications are significant. ML models, for instance, could be trained on data from similar iodinated and furan-containing compounds to predict the optimal conditions for its synthesis, potentially leading to higher yields and purity. nih.gov Furthermore, AI could be used to explore the vast chemical space around this molecule, designing new derivatives with tailored electronic or material properties. By predicting properties such as solubility, stability, and reactivity, AI could accelerate the discovery of new non-biological applications for this compound and its analogs. researchgate.net
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Photochemistry).
Studying chemical reactions under extreme conditions, such as high pressure or photochemical irradiation, can reveal novel reactivity patterns and lead to the synthesis of unique molecular structures. For this compound, such explorations could unveil new synthetic pathways and applications.
Detailed Research Findings:
There is currently no specific research available on the reactivity of this compound under high pressure or photochemical conditions. However, based on its structure, several interesting possibilities arise. The presence of the carbon-iodine bond suggests that it could be a precursor for radical reactions under photochemical conditions. The furan (B31954) ring, known for its participation in various cycloaddition reactions, might exhibit altered reactivity under high pressure. A systematic study under these conditions could lead to the discovery of new transformations and the synthesis of novel heterocyclic systems derived from this compound.
Advanced In Situ and Operando Spectroscopic Techniques for Reaction Monitoring.
Advanced spectroscopic techniques that allow for the monitoring of reactions as they occur (in situ and operando) are critical for understanding reaction mechanisms and optimizing conditions. These methods provide real-time data on the concentrations of reactants, intermediates, and products. nih.gov
Detailed Research Findings:
While no specific studies employing in situ or operando spectroscopy for reactions involving this compound have been published, the application of these techniques holds great promise. For example, in situ FTIR or Raman spectroscopy could be used to monitor the progress of its synthesis, providing insights into the reaction kinetics and the formation of any transient intermediates. Operando spectroscopy could be particularly valuable in understanding the behavior of this compound in a catalytic process, for instance, if it were used as a ligand in a transition-metal catalyzed reaction. rsc.org This would allow for the direct observation of the catalyst's active state and deactivation pathways.
Development of Robust Structure-Application Relationships in Non-Biological Contexts.
Establishing clear relationships between the molecular structure of a compound and its performance in a specific application is a cornerstone of materials science. For this compound, developing such relationships in non-biological contexts could pave the way for its use in areas like organic electronics or as a specialized polymer additive.
Detailed Research Findings:
Currently, there is a lack of established structure-application relationships for this compound in non-biological fields. The molecule contains several features—an aromatic iodide, a furan ring, and an amide linkage—that suggest potential for interesting material properties. For example, the iodinated phenyl ring could be a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives. The properties of these derivatives could then be systematically studied to build a robust understanding of how modifications to the molecular structure impact bulk properties like conductivity, thermal stability, or photophysical behavior, which could be relevant for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-furylmethyl)-2-iodobenzamide, and how can purity be maximized?
- Methodology : A common approach involves coupling 2-iodobenzoyl chloride with furan-containing amines. For example, palladium-catalyzed reactions under inert atmospheres (e.g., N₂) with triethylamine as a base in dichloromethane or DMF solvents can yield high-purity products . Post-synthesis purification via flash chromatography (n-hexane/EtOAc gradients) or recrystallization is recommended. Monitoring reaction progress with TLC and confirming purity via HPLC or NMR ensures minimal side products .
Q. How can the structural and thermal stability of this compound be characterized?
- Methodology : Use X-ray crystallography to resolve the crystal structure, particularly focusing on hydrogen-bonding patterns (e.g., R44(24) ring motifs common in iodobenzamides) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal decomposition thresholds. Stability under varying pH and solvent conditions should be tested via accelerated degradation studies .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. Use surface plasmon resonance (SPR) to quantify binding affinities for receptors or enzymes implicated in disease pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the compound's bioactivity?
- Methodology : Synthesize derivatives with modifications to the furan ring (e.g., halogenation or methylation) or the benzamide iodine position. Compare their bioactivity using dose-response curves and molecular docking simulations. For example, replacing iodine with bromine may alter pharmacokinetics, while adding electron-withdrawing groups on the benzamide could improve enzyme inhibition .
Q. What strategies resolve contradictions in reported biological activity data for iodobenzamide derivatives?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding studies). Analyze batch-to-batch variability in compound synthesis, as impurities like unreacted 2-iodobenzoyl chloride may skew results. Meta-analyses of published data (e.g., IC₅₀ values for similar compounds) can identify trends obscured by methodological differences .
Q. How can this compound be optimized for use in diagnostic imaging?
- Methodology : Radiolabel the compound with ¹²³I or ¹⁸F for SPECT/PET imaging. Evaluate biodistribution in melanoma xenograft models, focusing on tumor-to-background ratios. Compare uptake mechanisms to known iodobenzamide tracers (e.g., BZA2), which accumulate in melanin-rich tissues via passive diffusion and electrostatic interactions .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical trials?
- Methodology : Transition from batch to flow chemistry to improve yield consistency. Optimize solvent systems (e.g., switch from DCM to ethanol for sustainability) and replace toxic reagents (e.g., carbodiimides) with enzyme-mediated coupling agents. Process analytical technology (PAT) tools like inline NMR can monitor real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
